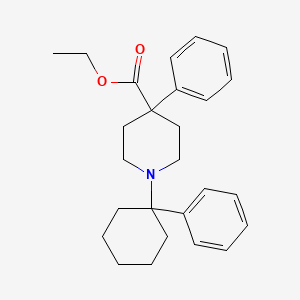
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylate esters. It is structurally related to phencyclidine (PCP), a well-known dissociative anesthetic. This compound has garnered interest due to its potential pharmacological properties, particularly in the realm of analgesia and anesthesia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with phenylcyclohexyl compounds. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with a piperidine derivative to form the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various analogs and derivatives for studying structure-activity relationships.
Biology: The compound is investigated for its potential effects on neurotransmitter systems and receptor binding.
Industry: It may be used in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. By binding to this receptor, the compound inhibits the influx of calcium ions, leading to reduced neuronal excitability and analgesic effects . Additionally, it may affect other neurotransmitter systems, such as dopamine and serotonin, contributing to its pharmacological profile .
Comparison with Similar Compounds
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate is similar to other arylcyclohexylamines, such as:
Phencyclidine (PCP): Both compounds share a similar core structure and exhibit dissociative anesthetic properties.
Methoxetamine: A novel analog with similar pharmacological effects but distinct chemical modifications.
The uniqueness of this compound lies in its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
CAS No. |
121019-93-0 |
|---|---|
Molecular Formula |
C26H33NO2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C26H33NO2/c1-2-29-24(28)25(22-12-6-3-7-13-22)18-20-27(21-19-25)26(16-10-5-11-17-26)23-14-8-4-9-15-23/h3-4,6-9,12-15H,2,5,10-11,16-21H2,1H3 |
InChI Key |
OFTUIURQIJWEPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2(CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)
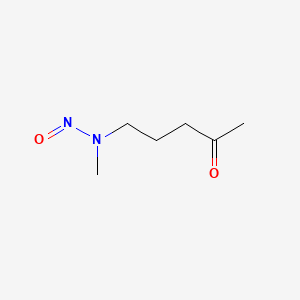
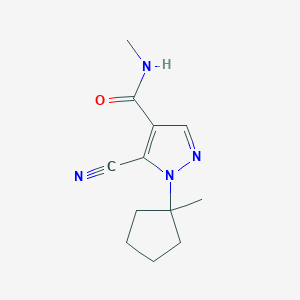

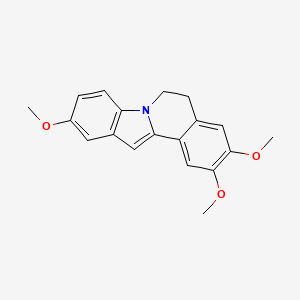

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)
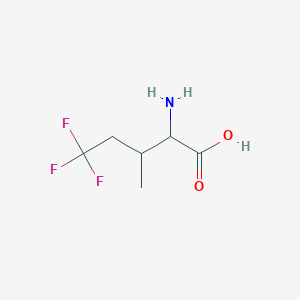


![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
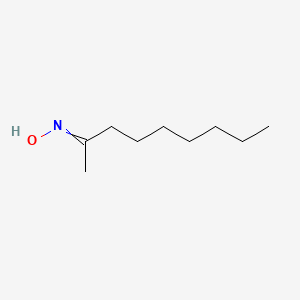
![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
